molecular formula C23H15ClFNO4 B2643715 N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929452-47-1

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B2643715
CAS No.: 929452-47-1
M. Wt: 423.82
InChI Key: ZCUMFFCQCYPKFK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the chlorobenzoyl group may yield 4-chlorobenzyl alcohol.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide include:

  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide
  • 4-chlorobenzoyl chloride
  • Benzofuran derivatives

Uniqueness

Its structure allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO4/c1-29-18-8-4-6-16-19(26-23(28)15-5-2-3-7-17(15)25)22(30-21(16)18)20(27)13-9-11-14(24)12-10-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMFFCQCYPKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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